3,5-diethoxy-1H-pyridin-2-one
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Overview
Description
3,5-diethoxy-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridinone family Pyridinones are known for their versatile applications in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethoxy-1H-pyridin-2-one can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with ethyl formate in the presence of a base, followed by cyclization to form the pyridinone ring. Another method includes the reaction of 3,5-dimethoxypyridine with ethyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-diethoxy-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridinone to its corresponding dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridinones, depending on the specific reagents and conditions used.
Scientific Research Applications
3,5-diethoxy-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-diethoxy-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethoxy-1H-pyridin-2-one
- 3,5-diethoxy-4H-pyridin-2-one
- 3,5-dimethyl-1H-pyridin-2-one
Uniqueness
3,5-diethoxy-1H-pyridin-2-one stands out due to its unique ethoxy substituents at the 3 and 5 positions, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
CAS No. |
62566-58-9 |
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Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
3,5-diethoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13NO3/c1-3-12-7-5-8(13-4-2)9(11)10-6-7/h5-6H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
NVBPGOBFQVAWAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CNC1=O)OCC |
Origin of Product |
United States |
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